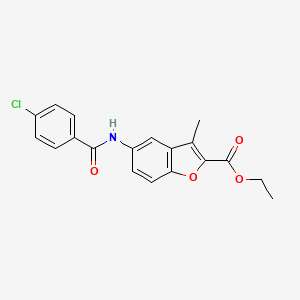

Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate

Description

Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate is a benzofuran-derived compound featuring a 4-chlorobenzamido substituent at the 5-position and a methyl group at the 3-position of the benzofuran core. Its ethyl ester moiety at the 2-position enhances solubility in organic solvents, making it a candidate for pharmaceutical and materials science applications. The compound’s structural uniqueness lies in the combination of halogenated aromatic substituents and the benzofuran scaffold, which are known to influence electronic properties, bioavailability, and intermolecular interactions .

Properties

IUPAC Name |

ethyl 5-[(4-chlorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-3-24-19(23)17-11(2)15-10-14(8-9-16(15)25-17)21-18(22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZMBHNCDKDVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as substituted phenols and aldehydes.

Introduction of the 4-Chlorobenzamido Group: This step involves the reaction of the benzofuran derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 4-chlorobenzamido group.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzamido group, using nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

The compound has been shown to inhibit cyclin-dependent kinases 6 and 9 (CDK6 and CDK9), which play crucial roles in cell cycle regulation and transcription. Inhibition of these kinases can lead to:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by disrupting mitochondrial pathways.

- Cell Cycle Arrest : It causes S-phase arrest, inhibiting the proliferation of cancer cells.

Case studies have demonstrated its efficacy against various cancer cell lines, including those associated with breast and ovarian cancers. A study reported that derivatives with similar structures exhibited significant anticancer activity, suggesting potential for development into therapeutic agents .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antibacterial agent.

Key findings include:

- Significant inhibition of bacterial growth in various strains, including Staphylococcus aureus and Escherichia coli.

- Structure-activity relationship studies suggest that the presence of chloro substituents enhances antimicrobial efficacy .

Case Studies

Several studies have highlighted the potential applications of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer properties | Significant inhibition of cancer cell proliferation; apoptosis induction observed. |

| Study B | Assess antimicrobial activity | Effective against multiple bacterial strains; enhanced activity linked to chloro substituents. |

| Study C | Mechanistic analysis | Confirmed inhibition of CDK6 and CDK9; elucidated pathways leading to apoptosis. |

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. In cancer research, it may inhibit cell proliferation by interfering with signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Benzoate Ester Family

Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate shares functional group similarities with substituted benzamidobenzoate esters, such as those reported in Iranian Journal of Pharmaceutical Research (2014) ():

| Compound Name | Substituent (R) | Yield (%) | Melting Point (°C) | IR Peaks (C=O, cm⁻¹) | LC-MS (M+1) |

|---|---|---|---|---|---|

| Ethyl 4-benzamidobenzoate (3a) | H | 60 | 95–97 | 1720, 1670 | 270 |

| Ethyl 4-(4-fluorobenzamido)benzoate (3b) | F | 65 | 90–92 | 1715, 1670 | 288 |

| Ethyl 4-(4-chlorobenzamido)benzoate (3c) | Cl | 63 | 96–97 | 1730, 1690 | 304 |

Key Observations :

- Halogen Effects : The chloro-substituted derivative (3c) exhibits a marginally higher melting point (96–97°C) compared to the fluoro-analogue (3b, 90–92°C), likely due to increased molecular symmetry and stronger London dispersion forces from the heavier chlorine atom .

- Electronic Properties : The C=O stretching frequencies in IR spectra vary with substituent electronegativity (e.g., 1730 cm⁻¹ for Cl in 3c vs. 1720 cm⁻¹ for H in 3a), reflecting electron-withdrawing effects on the carbonyl groups .

Benzofuran vs. Benzoate Core Differences

The target compound’s benzofuran core distinguishes it from benzoate esters like 3a–3c:

- Steric Effects : The 3-methyl group in the benzofuran derivative may hinder rotational freedom, affecting binding interactions in biological systems.

Crystallographic and Computational Insights

Structural validation and refinement tools like SHELX () and ORTEP () are critical for elucidating the molecular geometry of such compounds. For instance:

- SHELXL : Used for high-precision refinement of small-molecule structures, enabling accurate determination of bond lengths and angles in halogenated systems .

- ORTEP-3 : Visualizes anisotropic displacement parameters, crucial for assessing the spatial arrangement of substituents like the 4-chlorobenzamido group .

Biological Activity

Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities . This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzofuran core with an ethyl ester group and a 4-chlorobenzamido substituent. Its molecular formula is CHClNO, with a molecular weight of approximately 344.79 g/mol. The synthesis typically involves several steps, including:

- Formation of the benzofuran ring through cyclization reactions.

- Substitution reactions to introduce the chlorobenzamido group.

- Esterification to yield the final product.

This compound primarily acts as an inhibitor of cyclin-dependent kinases 6 and 9 (CDK6 and CDK9) , which are crucial for regulating the cell cycle and transcription processes. The inhibition of these kinases leads to:

- Disruption of normal cell cycle progression.

- Induction of apoptosis in cancer cells.

- Modulation of key signaling pathways associated with cellular proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity , particularly against various cancer cell lines. The inhibition of CDK6 and CDK9 is linked to reduced cell viability and increased rates of apoptosis. A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in the proliferation of cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity . It has been tested against a range of bacteria, including both Gram-positive and Gram-negative strains. The presence of the chlorobenzamido group enhances its reactivity and biological activity, making it effective against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties . This could be attributed to its ability to modulate inflammatory pathways, although further investigation is required to fully elucidate these effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In vitro studies demonstrated significant inhibition of CDK6 and CDK9 in various cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates .

- Animal model experiments indicated that compounds similar to this compound have potential applications in treating hyperlipidemia, showcasing its versatility beyond anticancer activity .

Comparative Analysis with Similar Compounds

To provide context for its biological activity, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate | Anticancer, antimicrobial | CDK6/CDK9 inhibition |

| Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate | Antimicrobial | Cell cycle modulation |

| Ethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate | Anticancer | CDK inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.